Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R)-
Description
This compound is a stereospecific ester derivative of butanedioic acid (succinic acid) with distinct substituents:
- 3-(3,3,3-trifluoropropyl): The trifluoropropyl group contributes strong electron-withdrawing effects, increasing chemical stability and hydrophobicity.
- 1-(1,1-dimethylethyl) ester (tert-butyl ester): This bulky ester group improves steric protection of the ester linkage, reducing hydrolysis susceptibility.
- (2R,3R) configuration: The stereochemistry is critical for biological activity and physicochemical properties, such as solubility and enantioselective interactions .
Properties
Molecular Formula |
C14H20F3O4- |
|---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hex-5-enoate |
InChI |
InChI=1S/C14H21F3O4/c1-5-6-10(12(20)21-13(2,3)4)9(11(18)19)7-8-14(15,16)17/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/p-1 |
InChI Key |
NDDBDYNXRIMOME-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)C(CCC(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the butanedioic acid backbone. The introduction of the 2-propen-1-yl and 3,3,3-trifluoropropyl groups can be achieved through specific alkylation reactions. The final step involves the esterification with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Fluorinated vs. Non-Fluorinated Analogs The trifluoropropyl group in the target compound significantly increases electronegativity and chemical inertness compared to non-fluorinated analogs like the dihydroxy derivative in . Fluorine atoms also enhance thermal stability, making the compound suitable for high-temperature applications . In contrast, the iodo-substituted butanedioic acid ester () exhibits higher reactivity due to the labile iodine atom, limiting its utility in stable formulations.
Steric Effects of Ester Groups
- The tert-butyl ester in the target compound provides superior steric hindrance compared to smaller esters (e.g., ethyl or propyl in ). This reduces enzymatic or hydrolytic degradation, a critical advantage in agrochemical or pharmaceutical contexts.
- Bis(isobutyl) esters () balance hydrophobicity and steric effects but lack stereochemical specificity, which may limit enantioselective applications.
Stereochemical Influence The (2R,3R) configuration ensures precise spatial arrangement, crucial for binding to chiral receptors or catalysts. This contrasts with racemic mixtures or non-chiral analogs (e.g., ), which show reduced biological or catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
